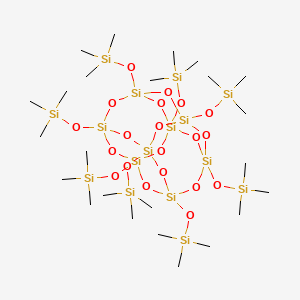
2-Chloro-5-fluoro-3-pyridinecarbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-3-pyridinecarbonyl chloride (2C5F3PC) is an organic compound that is widely used in the laboratory and has a variety of applications in scientific research. It is a versatile reagent that can be used to synthesize a number of compounds and can be used in a variety of reactions. 2C5F3PC is a strong electrophile, meaning it can be used to activate carbon-carbon bonds, making it useful in the synthesis of complex molecules. It is also used in the synthesis of biologically active compounds, such as peptides and nucleotides.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoro-3-pyridinecarbonyl chloride is a versatile reagent that can be used in a variety of scientific research applications. It can be used as an electrophilic reagent to activate carbon-carbon bonds, making it useful in the synthesis of complex molecules. It can also be used in the synthesis of biologically active compounds, such as peptides and nucleotides. It can also be used in the synthesis of pharmaceuticals and other bioactive compounds. Additionally, it can be used in the synthesis of dyes, fragrances, and other organic molecules.
Wirkmechanismus
2-Chloro-5-fluoro-3-pyridinecarbonyl chloride acts as an electrophile, meaning it can be used to activate carbon-carbon bonds. It reacts with nucleophiles, such as amines, to form carbon-nitrogen bonds. The reaction is reversible, meaning the product can be used to form a variety of products. The reaction is exothermic, meaning it releases energy.
Biochemical and Physiological Effects
2-Chloro-5-fluoro-3-pyridinecarbonyl chloride is not known to have any direct biochemical or physiological effects. It is used as a reagent in the laboratory, and is not intended for human or animal consumption.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 2-Chloro-5-fluoro-3-pyridinecarbonyl chloride is its versatility. It can be used in a variety of laboratory experiments, making it a useful tool for scientists. It is also relatively inexpensive, making it an attractive option for research. However, it is toxic and should be handled with care. Additionally, it can be difficult to work with, as it is a strong electrophile and can react with nucleophiles.
Zukünftige Richtungen
There are a number of potential future directions for 2-Chloro-5-fluoro-3-pyridinecarbonyl chloride. It could be used in the synthesis of more complex molecules, such as peptides and nucleotides. It could also be used in the synthesis of pharmaceuticals and other bioactive compounds. Additionally, it could be used in the synthesis of dyes, fragrances, and other organic molecules. Finally, it could be used in the synthesis of polymers and other materials.
Synthesemethoden
2-Chloro-5-fluoro-3-pyridinecarbonyl chloride can be synthesized by the reaction of pyridine with trifluoromethanesulfonyl chloride in the presence of anhydrous potassium carbonate and anhydrous potassium fluoride. The reaction is carried out in a dry solvent such as THF (tetrahydrofuran). The reaction is carried out at room temperature and the product is isolated by precipitation with diethyl ether. The product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
2-chloro-5-fluoropyridine-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO/c7-5-4(6(8)11)1-3(9)2-10-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZVIKUKDGACRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-3-pyridinecarbonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98%](/img/structure/B6292192.png)

![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)








![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)

